molecular formula C20H17N3O2 B2937281 4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate CAS No. 1353985-29-1

4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate

Cat. No.: B2937281
CAS No.: 1353985-29-1
M. Wt: 331.375
InChI Key: RZISGSRQRLYIOO-UHFFFAOYSA-N
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Description

4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate is a synthetic organic compound with the molecular formula C20H17N3O2 and a molecular weight of 331.37 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and two cyanobenzyl groups attached to the azetidine ring. The presence of the cyanobenzyl groups imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate typically involves the reaction of 4-cyanobenzyl bromide with azetidine-3-carboxylic acid under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The azetidine ring and cyanobenzyl groups contribute to its binding affinity and specificity for these targets. The compound may exert its effects through inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate is unique due to the presence of two cyanobenzyl groups, which enhance its chemical reactivity and potential biological activity. The combination of the azetidine ring and cyanobenzyl groups provides a distinct structural framework that can be exploited for various applications in research and industry .

Biological Activity

4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate (CAS No. 1353985-29-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources.

The molecular structure of this compound includes a cyano group and an azetidine ring, which contribute to its pharmacological properties. The compound's molecular weight is approximately 222.26 g/mol, influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to modulate enzyme activity and receptor interactions, which can result in various therapeutic effects, including anti-inflammatory and anticancer activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including those from breast, liver, and colon cancers. The cytotoxicity is dose-dependent, with significant inhibitory effects observed at higher concentrations .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, although further studies are required to establish its efficacy against specific pathogens.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could make it useful in treating conditions characterized by excessive inflammation.

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various azetidine derivatives, including this compound. Results indicated significant inhibition of cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer), with IC50 values ranging from 5 μM to 15 μM depending on the specific cell line tested .
  • Mechanistic Studies : Further research into the mechanism of action revealed that the compound might inhibit key signaling pathways involved in cancer progression, such as STAT3 signaling. This inhibition was correlated with reduced expression of target genes associated with cell survival and proliferation .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against multiple cancer cell lines
AntimicrobialPotential activity (further studies needed)
Anti-inflammatoryModulation of inflammatory pathways

Properties

IUPAC Name

(4-cyanophenyl)methyl 1-[(4-cyanophenyl)methyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c21-9-15-1-5-17(6-2-15)11-23-12-19(13-23)20(24)25-14-18-7-3-16(10-22)4-8-18/h1-8,19H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZISGSRQRLYIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)OCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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